molecular formula C17H14BrN3O3 B2808293 5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide CAS No. 941983-66-0

5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide

Cat. No.: B2808293
CAS No.: 941983-66-0
M. Wt: 388.221
InChI Key: OKYGVDMTOUSDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the furan ring, along with the bromine and pyridazinyl groups, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

The synthesis of 5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide typically involves several steps, including the formation of the furan ring, bromination, and coupling reactions. One common method for synthesizing this compound is through the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various derivatives of furan compounds.

Chemical Reactions Analysis

5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammatory and cancer pathways . The compound’s ability to interact with these targets is attributed to its unique chemical structure, which allows it to bind effectively to the active sites of these molecules.

Comparison with Similar Compounds

5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

5-bromo-N-[4-(6-ethoxypyridazin-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-2-23-16-10-7-13(20-21-16)11-3-5-12(6-4-11)19-17(22)14-8-9-15(18)24-14/h3-10H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYGVDMTOUSDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.